molecular formula C9H14ClNO B13199904 N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride

Cat. No.: B13199904
M. Wt: 187.66 g/mol
InChI Key: JCLMELFQNQIAOT-UHFFFAOYSA-N
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Description

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride typically involves the reaction of 2-phenylpropan-2-amine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the reaction . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modifier of specific enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylpropan-2-yl group provides additional reactivity and potential for interaction with various molecular targets, making it valuable for specific research applications .

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-9(2,10-11)8-6-4-3-5-7-8;/h3-7,10-11H,1-2H3;1H

InChI Key

JCLMELFQNQIAOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NO.Cl

Origin of Product

United States

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